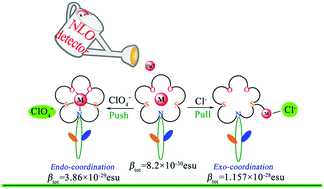A cation-selective and anion-controlled benzothiazolyl-attached macrocycle for NLO-based cation detection: variational first hyperpolarizabilities†
New Journal of Chemistry Pub Date: 2018-03-09 DOI: 10.1039/C8NJ00360B
Abstract
Recently, a benzothiazolyl group bearing the NO2S2-macrocycle L has been the subject of great interest due to its unique advantages in binding metal cations. Here, we systematically investigate the second-order nonlinear optical (NLO) properties of L, its metal cation derivatives L*M (M = Na+, K+, Mg2+, Ca2+, Zn2+, Cd2+, and Hg2+), and some anion-controlled complexes [Hg(L)(ClO4)2 and Hg(L)(Cl)2] by density functional theory (DFT). The results show that the addition of the transition metal cation Hg2+ leads to the increasing transition energy of the S0 → S1 transition, which induces a significant decrement in the NLO response (βtot = 8.2 × 10−30 esu) with respect to the corresponding macrocycle L (βtot = 125.8 × 10−30 esu). The depolarization ratio (DR) and anisotropy parameter (ρ) render it possible to control the NLO contribution. Further analysis of the charge transfer (CT) parameters, transferred electrons (qCT), CT distance (dCT), and t index indicates that L*Hg2+ reaches the minimum CT and spatial charge separation. Thus, the transition metal cation Hg2+ is distinguishable and easier to detect by utilizing the variations in the NLO response. Furthermore, the addition of ClO4− to the complex L*Hg2+ forms a distorted pentagonal bipyramid configuration, which drives the significant reduction of the first hyperpolarizability. Therefore, the obvious NLO contrasts can be switched by different metal cations and anions, which will broaden the scope of optical molecular detectors and further inspire us to investigate it.

Recommended Literature
- [1] Free jet micromixer to study fast chemical reactions by small angle X-ray scattering
- [2] Titanium complexes with unsymmetrically substituted imidazolin-2-iminato ligands†
- [3] The Institute of Chemistry of Great Britain and Ireland. Proceedings. Part I. 1894
- [4] Cp*Co(iii)-catalyzed, N–N bond-based redox-neutral synthesis of isoquinolines†
- [5] The influence of the localised charge of C- and N-termini on peptide self-assembly†
- [6] Harnessing the layer-by-layer assembly technique to design biomaterials vaccines for immune modulation in translational applications
- [7] Rattle-type porous Sn/C composite fibers with uniformly distributed nanovoids containing metallic Sn nanoparticles for high-performance anode materials in lithium-ion batteries†
- [8] Albumin release from a brain-resembling superabsorbent magnetic hydrogel based on starch
- [9] Hexacobalt hexadecacarbonyl and its derivatives
- [10] A scalable, ecofriendly, and cost-effective lithium metal protection layer from a Post-it note†










